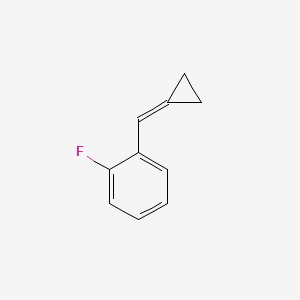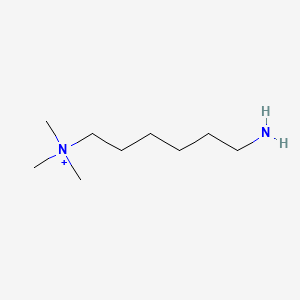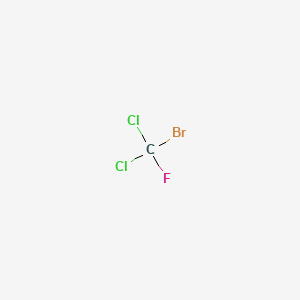
Bromodichlorofluoromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromodichlorofluoromethane is a chemical compound with the formula CBrCl₂F. It is a member of the haloalkane family, which consists of alkanes with one or more halogen atoms. This compound is known for its use in fire suppression systems due to its effectiveness in extinguishing fires without leaving residue that could damage sensitive equipment .
Méthodes De Préparation
Bromodichlorofluoromethane is synthesized through a two-step process starting from chloroform. In the first step, chloroform is fluorinated with hydrogen fluoride to produce chlorodifluoromethane. In the second step, chlorodifluoromethane is reacted with elemental bromine at high temperatures (400-600°C) for a short duration (about 3 seconds). This method yields this compound with an overall efficiency of over 90% .
Analyse Des Réactions Chimiques
Bromodichlorofluoromethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Applications De Recherche Scientifique
Bromodichlorofluoromethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Its properties are studied to understand the effects of halogenated compounds on biological systems.
Medicine: Research is conducted to explore its potential use in medical applications, although it is not widely used in this field.
Mécanisme D'action
The mechanism by which bromodichlorofluoromethane exerts its fire suppression effects involves the interruption of the chemical reactions that sustain combustion. It absorbs heat and releases halogen atoms, which react with free radicals in the flame, effectively quenching the fire. This process prevents the fire from spreading and reduces the risk of re-ignition .
Comparaison Avec Des Composés Similaires
Bromodichlorofluoromethane is compared with other haloalkanes such as:
Bromochlorofluoromethane (CHBrClF): Similar in structure but with different halogen atoms, making it useful for different applications.
Bromochlorodifluoromethane (CBrClF₂): Known for its use in fire extinguishers, it has a similar fire suppression mechanism but different physical properties.
Bromochlorofluoroiodomethane (CHBrClFI): A theoretical compound with iodine replacing one of the halogens, studied for its unique properties.
This compound stands out due to its specific combination of halogens, which provides a balance of stability, reactivity, and effectiveness in fire suppression.
Propriétés
Numéro CAS |
353-58-2 |
|---|---|
Formule moléculaire |
CBrCl2F |
Poids moléculaire |
181.82 g/mol |
Nom IUPAC |
bromo-dichloro-fluoromethane |
InChI |
InChI=1S/CBrCl2F/c2-1(3,4)5 |
Clé InChI |
ARBYBCHKMDUXNE-UHFFFAOYSA-N |
SMILES canonique |
C(F)(Cl)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



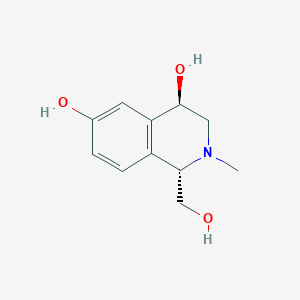
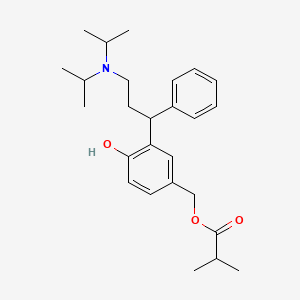

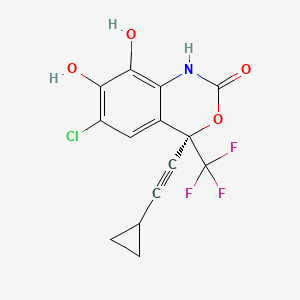
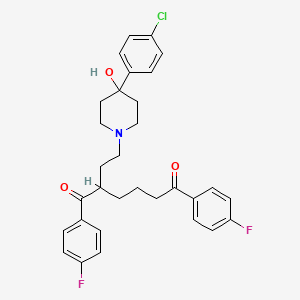

![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)
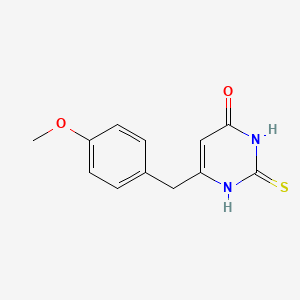
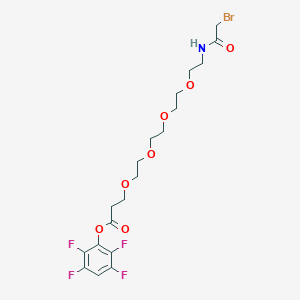
![5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B13424582.png)
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)
